molecular formula C10H17N B586517 1-Adamantan-d15-amine CAS No. 33830-10-3

1-Adamantan-d15-amine

Cat. No. B586517
CAS RN: 33830-10-3
M. Wt: 166.345
InChI Key: DKNWSYNQZKUICI-BXSQCBKHSA-N
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Description

1-Adamantan-d15-amine is a stable isotope labelled form of Amantadine . It belongs to the Amantadine API family and is used in the research of antivirals and antiretrovirals . It has a molecular formula of C10 2H15 H2 N and a molecular weight of 166.34 .


Molecular Structure Analysis

The molecular structure of 1-Adamantan-d15-amine is similar to that of diamond crystal . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

1-Adamantan-d15-amine is a neat product . It is a white to off-white solid .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

1-Adamantan-d15-amine is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Catalyst in Enantioselective Strecker Reaction of Phosphinoyl Imines

1-Adamantan-d15-amine acts as a catalyst in enantioselective Strecker reaction of phosphinoyl imines . This reaction is a key step in the synthesis of alpha-amino acids and derivatives, which are important building blocks in the pharmaceutical industry .

Production of Adamantane Derivatives

1-Adamantan-d15-amine is useful for making adamantane derivatives, such as amantadine hydrochloride . These derivatives have various applications in the pharmaceutical industry .

Antiviral Applications

1-Adamantan-d15-amine is used in the pharmaceutical industry as an antiviral drug . It has been shown to be effective against certain types of viruses .

Antiparkinsonian Applications

In addition to its antiviral properties, 1-Adamantan-d15-amine is also used as an antiparkinsonian drug . It helps to manage the symptoms of Parkinson’s disease .

Drug Delivery Systems and Surface Recognition Studies

The adamantane moiety of 1-Adamantan-d15-amine is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .

Mechanism of Action

While the specific mechanism of action for 1-Adamantan-d15-amine is not mentioned in the search results, its parent compound, Amantadine, can be used as an antiviral and an antiparkinsonian drug . It is an NMDA receptor antagonist .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new avenues for research and development in the field of adamantane chemistry .

properties

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-BXSQCBKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantan-d15-amine

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